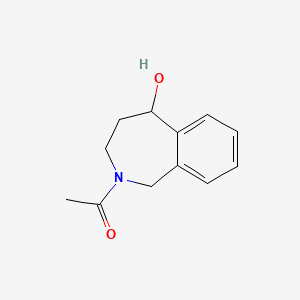

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is the muscarinic (M3) receptors . These receptors are a type of muscarinic acetylcholine receptor that play a crucial role in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.

Mode of Action

This compound acts as a selective antagonist of the M3 receptors . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the M3 receptors, preventing them from being activated by their natural ligand, acetylcholine. This results in a decrease in the physiological responses mediated by these receptors.

Biochemical Pathways

The antagonism of M3 receptors by this compound affects the cholinergic pathway . The cholinergic pathway is involved in numerous physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By inhibiting the activation of M3 receptors, this compound can modulate these processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of physiological processes mediated by M3 receptors. By acting as a selective antagonist, this compound can decrease the activation of these receptors, thereby modulating associated physiological responses .

Análisis Bioquímico

Biochemical Properties

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been identified as a potential selective antagonist of muscarinic (M3) receptors . This suggests that it interacts with these receptors, which are proteins, and can influence biochemical reactions involving these proteins .

Cellular Effects

The compound’s antagonistic action on muscarinic (M3) receptors suggests that it can influence various types of cells and cellular processes . For instance, it may impact cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound likely involves binding interactions with the muscarinic (M3) receptors . This binding could lead to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Actividad Biológica

1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a compound belonging to the benzazepine class, characterized by its unique bicyclic structure and the presence of both hydroxy and carbonyl functional groups. Its molecular formula is C₁₂H₁₅NO₂ with a molecular weight of 205.26 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor in organic synthesis.

The structural features of this compound include:

- Hydroxy Group : Present at the 5-position, which may influence its interaction with biological targets.

- Carbonyl Group : Located at the ethanone position, contributing to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds within the benzazepine family exhibit various biological activities including dopaminergic effects, potential anti-Parkinsonian activity, and interactions with muscarinic receptors. The specific biological activities of this compound are still under investigation but can be inferred from related compounds.

Table 1: Comparison of Biological Activities of Related Benzazepines

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 7-Hydroxybenzazepine | Dopaminergic activity | |

| 5-Hydroxy-N-methylbenzazepine | Altered pharmacokinetics | |

| 6-Hydroxybenzazepine | Muscarinic receptor antagonism |

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with dopamine receptors and have implications in treating neurodegenerative diseases. The presence of the hydroxy group suggests potential for hydrogen bonding with receptor sites, enhancing binding affinity and selectivity.

Case Studies and Research Findings

Several studies have explored the biological implications of related benzazepines:

- Dopaminergic Activity : A study highlighted that certain substituted benzazepines exhibited significant dopaminergic activity in animal models, suggesting potential applications in treating Parkinson's disease .

- Muscarinic Receptor Antagonism : Research into the synthesis of tetrahydrobenzazepin derivatives indicated that modifications to the benzazepine structure could yield selective muscarinic receptor antagonists .

- Antiparasitic Activity : Some derivatives have shown promising antiparasitic properties in vitro against pathogens such as Entamoeba histolytica and Giardia intestinalis, indicating a broader spectrum of biological activity that could be explored for therapeutic applications .

Aplicaciones Científicas De Investigación

Potential Therapeutic Uses

Research indicates that derivatives of tetrahydrobenzazepines exhibit a range of biological activities. Specifically, 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been studied for its potential as:

- Muscarinic Receptor Antagonists : Compounds in this class have shown promise in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by blocking muscarinic receptors involved in bronchoconstriction .

Neuropharmacological Effects

The compound's structure suggests it may interact with neurotransmitter systems. Tetrahydrobenzazepine derivatives have been investigated for their effects on:

- Dopaminergic Activity : Some studies suggest that these compounds may influence dopamine pathways, which could be beneficial in treating disorders like Parkinson's disease or schizophrenia .

Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of tetrahydrobenzazepine explored their activity as selective muscarinic receptor antagonists. The research highlighted the successful synthesis of several analogs and their evaluation for receptor binding affinity and functional activity . This work underscores the importance of structural modifications in enhancing biological activity.

Pharmacological Screening

In another investigation, the pharmacological profiles of synthesized tetrahydrobenzazepine derivatives were assessed for their effects on central nervous system (CNS) activity. The results indicated that certain derivatives exhibited anxiolytic and antidepressant-like effects in animal models . This suggests potential applications in treating mood disorders.

Análisis De Reacciones Químicas

N-Acylation and Amide Reduction

This reaction sequence introduces alkyl groups to the benzazepine nitrogen:

-

N-Acylation : Reacting the parent benzazepine with acylating agents (e.g., Boc-anhydride) under basic conditions forms protected intermediates .

-

Amide Reduction : Borane-THF complex reduces the amide to a secondary amine, enabling subsequent alkylation .

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Boc-anhydride, Et₃N, CH₂Cl₂, 18 h | Boc-protected benzazepine | 86% | |

| BH₃·THF, THF, 24 h | 2-Butyl-5-cyclobutyl-5-hydroxytetrahydrobenzazepin-4-one | 68% |

Hydroxylation and Oxidation

The hydroxyl group at position 5 undergoes selective oxidation:

-

Hydroxylation : Mercury(II) oxide/boron trifluoride etherate in THF converts dithiane-protected intermediates to ketones .

-

Oxidation : Milder oxidants (e.g., PCC) transform alcohols to ketones without over-oxidation .

| Substrate | Oxidizing System | Product | Yield | Citation |

|---|---|---|---|---|

| Dithiane-protected benzazepine | HgO, BF₃·OEt₂, H₂O, THF | 2-tert-Butoxycarbonyl-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one | 86% |

N-Alkylation via Reductive Amination

Secondary amines are functionalized through reductive amination:

-

Condensation : Benzaldehyde reacts with the amine in THF.

-

Reduction : Sodium triacetoxyborohydride selectively reduces the imine intermediate .

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Benzaldehyde, NaBH(OAc)₃, THF | 2-Phenylmethyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine | 15% |

Ring-Closing Metathesis (RCM)

Olefin metathesis constructs the benzazepine core:

-

Catalyst : Grubbs II catalyst facilitates cyclization of dienyl sulfonamides.

-

Subsequent Modifications : Hydroxylation and oxidation steps refine the scaffold .

| Starting Material | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Dienyl N-(2-nitrophenyl)sulfonamide | Grubbs II (5 mol%), CH₂Cl₂, reflux | 2,3-Dihydro-[1H]-2-benzazepine | 60% |

Key Reactivity Trends

-

Steric Hindrance : The 5-hydroxy group directs regioselectivity in oxidation and alkylation reactions .

-

Protection Strategies : Boc and tosyl groups stabilize intermediates during multi-step syntheses .

-

Limitations : Attempts to introduce cycloalkyl groups at position 5 via hydroxylation intermediates showed low efficiency (<20% yield) .

This compound’s reactivity profile highlights its utility as a scaffold for neuropharmacological agents, though challenges remain in achieving high yields for certain derivatizations.

Propiedades

IUPAC Name |

1-(5-hydroxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPBWBQLUPNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2=CC=CC=C2C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.